Medicinal Chemistry Applications of (1-Methyl-1H-indazol-4-yl)methanamine Scaffolds
Medicinal Chemistry Applications of (1-Methyl-1H-indazol-4-yl)methanamine Scaffolds
[1]
Executive Summary
The (1-Methyl-1H-indazol-4-yl)methanamine scaffold (CAS: 1334405-46-7) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and immunology.[1] Distinguished by its specific N1-methylation and 4-position aminomethyl vector, this moiety serves as a critical bioisostere for isoquinoline and quinazoline cores.[1] It has gained prominence as a key building block for EZH2 methyltransferase inhibitors (e.g., analogs of Tazemetostat), ROCK inhibitors , and PLK4 kinase inhibitors . Its utility lies in the 4-position's ability to project substituents into solvent-exposed regions of ATP-binding pockets or allosteric sites while maintaining a compact, planar aromatic footprint.[1]
Structural Rationale & Pharmacophore Analysis[2]
The utility of (1-Methyl-1H-indazol-4-yl)methanamine stems from three specific structural advantages:
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N1-Methylation Stability: Unlike unsubstituted indazoles which undergo tautomerization (1H vs. 2H), the N1-methyl group locks the heterocycle into a fixed electronic configuration.[1] This prevents promiscuous binding modes and improves metabolic stability against N-glucuronidation.[1]
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The 4-Position Vector: The C4-aminomethyl group provides a unique exit vector (approx. 120° relative to the N1-N2 bond).[1] In kinase active sites, this often allows the amine to serve as a linker to solubilizing groups or to form hydrogen bonds with the hinge region backbone (e.g., Glu/Asp residues).
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Bioisosterism: The scaffold is a validated bioisostere for the 5-isoquinolyl group found in Fasudil (ROCK inhibitor) and the 4-quinazolinyl group, offering improved IP space and often superior physicochemical properties (lower lipophilicity).[1]
Pharmacophore Visualization
The following diagram illustrates the core interactions and vectors provided by this scaffold.
Caption: Pharmacophore dissection of the (1-Methyl-1H-indazol-4-yl)methanamine scaffold highlighting key interaction points.
Validated Synthetic Methodologies
To ensure reproducibility and scalability, the synthesis of (1-Methyl-1H-indazol-4-yl)methanamine is best approached via a Cyanation-Reduction sequence starting from the commercially available 4-bromo-1-methyl-1H-indazole.[1]
Synthetic Pathway Diagram[2][3][4]
Caption: Two-step synthetic route from 4-bromo-1-methylindazole to the target methanamine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-indazole-4-carbonitrile[1][2]
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Reagents: 4-Bromo-1-methyl-1H-indazole (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), DMF (anhydrous).
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Protocol:
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Charge a dried Schlenk flask with 4-bromo-1-methyl-1H-indazole and Zn(CN)₂ under argon.
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Add anhydrous DMF (0.2 M concentration relative to substrate) and degas the solution with argon for 15 minutes.
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Add Pd(PPh₃)₄ quickly to avoid oxidation.[1]
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Heat the mixture to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H approx. 211/213) and appearance of the nitrile (M+H 158).
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Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc), water, and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile typically elutes as a white to off-white solid.[1]
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Step 2: Reduction to (1-Methyl-1H-indazol-4-yl)methanamine[1]
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Reagents: 1-Methyl-1H-indazole-4-carbonitrile, Raney Nickel (slurry in water), Methanol, 7N Ammonia in MeOH.[1]
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Protocol:
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Dissolve the nitrile in Methanol (0.1 M).[1] Add 7N NH₃ in MeOH (10% v/v) to suppress secondary amine formation.[1]
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Add Raney Nickel (approx. 50 wt% of substrate) carefully under an argon blanket (Pyrophoric hazard!).[1]
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Purge the vessel with Hydrogen gas (H₂) and stir under a H₂ balloon (1 atm) at room temperature for 4–6 hours.
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Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[1]
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Isolation: Concentrate the filtrate in vacuo. The resulting amine is often pure enough for the next step.[1][3] If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (using NH₄HCO₃ buffer).[1]
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Alternative: Lithium Aluminum Hydride (LAH) in THF at 0°C is also effective but requires stricter anhydrous conditions.[1]
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Medicinal Chemistry Applications
A. EZH2 Inhibitors (Epigenetics)
The 1-methyl-1H-indazole core is a "privileged structure" for inhibiting EZH2 (Enhancer of Zeste Homolog 2), a methyltransferase overexpressed in lymphomas and solid tumors.[1]
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Mechanism: Inhibitors like Tazemetostat (EPZ-6438) utilize a 4-substituted indazole.[1] While Tazemetostat uses an amide linker, the methanamine variant allows for the construction of "reverse amide" or urea-linked analogs that explore different vectors in the solvent channel.[1]
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Design Strategy: Use the amine to couple with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1] This mimics the pyridone-amide interaction critical for SAM-competitive inhibition [1, 2].[1]
B. ROCK and Kinase Inhibition
In the development of Rho-associated kinase (ROCK) inhibitors, the (1-methyl-1H-indazol-4-yl)methanamine serves as a hinge-binding motif.[1]
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Bioisosterism: It replaces the 5-aminomethyl-isoquinoline found in older generation inhibitors.[1] The indazole nitrogen (N2) can accept a hydrogen bond from the hinge region, while the 4-aminomethyl group positions a basic center to interact with Asp/Glu residues in the active site.
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Selectivity: The N1-methyl group often clashes with the "gatekeeper" residue in off-target kinases, thereby improving selectivity for ROCK1/2 or specific tyrosine kinases like VEGFR [3].[1]
Comparative Data: Indazole vs. Isoquinoline Cores
| Feature | 5-Isoquinoline (Traditional) | 1-Methyl-4-Indazole (Modern) | Advantage |
| LogP | 2.1 (Approx) | 1.8 (Approx) | Improved Solubility |
| Metabolic Liability | High (Oxidation at C1) | Low (Blocked by N-Me) | Better Half-life |
| H-Bonding | 1 Acceptor (Ring N) | 2 Acceptors (N1, N2) | Stronger Hinge Binding |
| Vector Geometry | Planar | Planar | Similar Binding Mode |
References
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Knutson, S. K., et al. (2012).[1] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[1] Nature Chemical Biology, 8, 890–896. Link
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Verma, S. K., et al. (2012).[1] "Discovery of EPZ-6438: A Potent and Selective EZH2 Inhibitor."[1] ACS Medicinal Chemistry Letters, 3(12), 1091–1096. Link
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Shang, E., et al. (2020).[1] "Indazole derivatives as potent PLK4 inhibitors: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 196, 112288. Link
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BenchChem. (2025).[1][3] "1-Methyl-1H-indazole-4-carbonitrile Synthesis and Properties." BenchChem Technical Notes. Link
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BLD Pharm. (2025).[1] "(1-Methyl-1H-indazol-4-yl)methanamine hydrochloride Product Data." BLD Pharm Catalog. Link
